Isophorone

Catalog No.
S530937
CAS No.
78-59-1
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isophorone

CAS Number

78-59-1

Product Name

Isophorone

IUPAC Name

3,5,5-trimethylcyclohex-2-en-1-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3

InChI Key

HJOVHMDZYOCNQW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CC(C1)(C)C

Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992)
Soluble in ether, acetone, alcohol
Has high solvent power for vinyl resins, cellulose esters, ether, and many substances soluble with difficulty in other solvents.
In water, 12,000 mg/l @ 25 °C.
12 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 1.2
slightly soluble in water; soluble in ether and acetone
Miscible at room temperature (in ethanol)
1%

Synonyms

Isophorone; NSC 403657; NSC-403657; NSC403657

Canonical SMILES

CC1=CC(=O)CC(C1)(C)C

Description

The exact mass of the compound Isophorone is 138.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.1 to 1 mg/ml at 64° f (ntp, 1992)0.09 m12 mg/ml at 25 °csoluble in ether, acetone, alcoholhas high solvent power for vinyl resins, cellulose esters, ether, and many substances soluble with difficulty in other solvents.in water, 12,000 mg/l @ 25 °c.12 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 1.2slightly soluble in water; soluble in ether and acetonemiscible at room temperature (in ethanol)1%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403657. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. It belongs to the ontological category of enone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor for Isophorone Diisocyanate (IPDI)

Isophorone is a key starting material for the production of Isophorone Diisocyanate (IPDI) []. IPDI is a crucial component in the synthesis of polyurethanes, a versatile class of polymers with extensive applications in research. Polyurethanes find use in creating:

  • Elastic films and membranes for studying cellular processes [].
  • Biocompatible scaffolds for tissue engineering research [].
  • Advanced insulation materials for cryogenic research [].

Researchers leverage the unique properties of polyurethanes tailored from IPDI to explore various scientific fields.

Research into Green Production Methods

The traditional production process for isophorone relies on base-catalyzed self-condensation of acetone, which can generate unwanted byproducts []. Scientific research is actively exploring alternative methods for cleaner and more sustainable isophorone production. These efforts involve:

  • Investigating the use of novel catalysts to improve reaction efficiency and reduce waste generation [].
  • Developing vapor-phase processes for isophorone synthesis, potentially leading to a more environmentally friendly approach [].

Isophorone is an α,β-unsaturated cyclic ketone with the molecular formula C₉H₁₄O. It appears as a colorless liquid with a characteristic peppermint-like odor, although commercial samples may exhibit a yellowish tint. Isophorone is produced on a large industrial scale and is primarily used as a solvent and a precursor in the synthesis of polymers. It is also found naturally in certain fruits, such as cranberries .

Isophorone is classified as a moderate acute inhalation hazard []. Exposure can cause eye, nose, and throat irritation []. Chronic exposure may lead to dizziness, fatigue, and depression []. It is also a suspected skin irritant []. Isophorone is flammable and can release hazardous fumes upon combustion [].

Typical of α,β-unsaturated ketones:

  • Hydrogenation: This reaction converts isophorone into its saturated derivative, cyclohexanone .
  • Epoxidation: When treated with basic hydrogen peroxide, isophorone can be converted into an epoxide .
  • Photodimerization: Under UV light exposure, isophorone can undergo 2+2 photocycloaddition to yield various isomeric photodimers, including cis-syn-cis and head-to-tail configurations .
  • Degradation: Isophorone can be degraded by hydroxyl radicals, which may affect its stability in environmental conditions .

Isophorone exhibits various biological activities and has been studied for its potential effects on human health. It is classified as a skin and eye irritant, and ingestion can lead to harmful effects. The LD50 value for oral exposure in rats and rabbits is approximately 2.00 g/kg, indicating moderate toxicity . Additionally, it has been noted for potential environmental impacts due to its reactivity and toxicity to aquatic organisms .

Isophorone is primarily synthesized through the aldol condensation of acetone, typically using a base catalyst such as potassium hydroxide. This process involves several intermediates, including diacetone alcohol and mesityl oxide. The reaction mechanism can be complex, involving multiple steps to achieve high yields of isophorone . Various catalysts have been explored to enhance production efficiency, including sodium-modified vanadium phosphate and calcium hydroxide .

Isophorone has diverse applications across various industries:

  • Solvent: Used in printing inks, paints, and lacquers due to its effective solvent properties .
  • Polymer Precursor: Serves as a precursor for producing polycarbonates and specialty polyamides through reactions with phenols and amines .
  • Chemical Intermediates: Isophorone can be transformed into derivatives such as isophorone diisocyanate, which finds applications in coatings and adhesives .
  • Agricultural Chemicals: Utilized in the formulation of pesticides .

Research has indicated that isophorone interacts with various chemicals, particularly strong oxidants and bases. Its reactivity profile includes potential hazardous reactions when combined with amines or aldehydes, leading to the formation of flammable gases or other hazardous byproducts . Studies on its environmental impact focus on its degradation pathways and effects on aquatic ecosystems due to its toxicity.

Isophorone shares structural similarities with several other compounds. Below are some notable comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
CyclohexanoneSaturated cyclic ketoneLacks the unsaturation present in isophorone
Mesityl Oxideα,β-unsaturated ketoneContains a longer carbon chain; used as an industrial solvent
Diacetone AlcoholAlcoholA precursor in the synthesis of isophorone; more polar
Isophorone DiisocyanateIsocyanateA derivative used in specialized applications like coatings
Beta-IsophoroneUnsaturated ketoneHas non-conjugated double bond; less reactive than isophorone

Isophorone's unique structure as an α,β-unsaturated cyclic ketone allows it to participate in specific

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Isophorone appears as a clear colorless liquid, with a camphor-like odor. Less dense than water and insoluble in water. Boiling point 420 °F. Flash point near 200 °F. Contact irritates skin and eyes. Toxic by ingestion. Used as a solvent and in pesticides.
Liquid
Colorless to white liquid with a peppermint-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear colourless liquid; peppermint-like odour
Colorless to white liquid with a camphor-like odor.
Colorless to white liquid with a peppermint-like odor.

Color/Form

Water-white liquid
Colorless to white-liquid.
Clear liquid

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Boiling Point

419.4 °F at 760 mmHg (NTP, 1992)
215.32 °C
213.00 to 215.00 °C. @ 760.00 mm Hg
215 °C
419.4 °F
419 °F

Flash Point

184 °F (NTP, 1992)
84 °C
184 °F (84 °C) CLOSED CUP
84 °C c.c.
184 °F

Heavy Atom Count

10

Vapor Density

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.77 (Air= 1)
Relative vapor density (air = 1): 4.8
4.77

Density

0.921 at 77 °F (USCG, 1999) - Less dense than water; will float
0.9255 @ 20 °C
Bulk density: 7.7 lb/gal @ 20 °C
Relative density (water = 1): 0.92
0.919-0.927
0.92

LogP

1.7 (LogP)
1.70
log Kow = 1.70
1.67

Odor

Peppermint-like odor
Camphor-like

Odor Threshold

Odor Threshold Low: 0.19 [mmHg]
Odor Threshold High: 0.53 [mmHg]
Detection odor threshold from AIHA (mean = 0.19 ppm)
Odor detection in air= 2.00 ppm. Purity not specified.
Odor recognition in air= 5.40 ppm. Purity not specified.
1 mg/cu m (odor low); 50 mg/cu m (odor high)

Appearance

Solid powder

Melting Point

18 °F (NTP, 1992)
-8.1 °C
-8 °C
17 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2BR99VR6WA

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 100 °F (NTP, 1992)
0.43 [mmHg]
0.438 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 40
0.3 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

It usually contains 1-3% of the isomeric beta-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one).
COMMERCIAL ISOPHORONE USUALLY CONTAINS SOME UNCONJUGATED ISOMER (UP TO 5%) AND SMALL AMOUNTS (<1%) OF XYLITONE
Beta-isophorone 2-4%, mesitylene (1,3,5-trimethylbenzene) trace, mesityl oxide (2-methyl-2 pentene-4-one) trace, phorone (2,6-dimethyl-2, 5-heptadiene-4-one) trace, isoxylitones trace, water trace.

Other CAS

78-59-1

Absorption Distribution and Excretion

The demonstrated toxicity of isophorone by oral, inhalation, and dermal exposures indicates that it is capable of passage across epithelial membranes.
Rabbits and rats treated orally with isophorone excreted unchanged isophorone in the expired air and in the urine.
Preliminary results of a pharmacokinetic study indicate that rats treated orally with 14C-isophorone excreted 93% of the radiolabel in the urine, expired air & feces in 24 hr. The majority was found in the urine indicating that isophorone was well absorbed. The wide distribution of isophorone in the organs of rats & a rabbit 1-5 hr after dosing by gavage with 4000 mg/kg indicates rapid GI absorption. In two rabbits given a gavage dose of 1000 mg/kg isophorone, a blood level of isophorone of 102 ug/L was found within 10 min. The level increased to 141 ug/L in 30 min & declined to < or = 0.05 ug/L in 21 hr. The results indicate rapid absorption & elimination. The detection of unchanged isophorone & its metabolites in the urine & the observations of systemic toxicity & carcinogenicity in animals exposed orally to isophorone provide qualitative evidence that isophorone is absorbed after oral exposure.
In rats exposed to 400 ppm isophorone for 4 hr & sacrificed immediately after exposure or 1.5 or 3 hr after exposure, levels of isophorone were highest in all tissues examined (brain, lungs, heart, stomach, liver, spleen, pancreas, kidney, adrenals, testicles, & ovaries) immediately after exposure. Levels ranged from 1.5-74 ug/g tissue wet weight. The levels declined rapidly in males but declined very little in females by 3 hr after exposure.
Radiolabel was widely distributed in male rats 24 hr after an oral dose of 14C-isophorone in corn oil, with highest levels in the liver, kidney, preputial gland, testes, brain, & lungs. Isophorone was widely distributed to the tissues of rats & a rabbit following treatment with isophorone at a gavage dose of 4000 mg/kg. The rats died within 1-5 hr & the rabbit died within an hr after dosing at which times the tissues were sampled for analysis. in rats, tissue levels of isophorone in ug/g tissue wet weight were as follows: stomach-6213, pancreas-2388, adrenals-1513, spleen-1038, liver-613, brain-378, lung-383, heart-387, kidney-465, testes-275, & ovaries-471. In the rabbit, tissue levels were as follows: stomach-5395, adrenals-1145, ovaries-3000, spleen-545, liver-515, kidney-295, heart-260, & lungs-50.

Metabolism Metabolites

... ISOPHORONE IS METABOLIZED IN RABBITS INTO 5,5-DIMETHYLCYCLOHEX-1-EN-3-ONE-1-CARBOXYLIC ACID, WHICH IS EXCRETED IN URINE AS ESTER GLUCURONIDE.
AFTER ORAL ADMIN OF 1 G/KG ALPHA-ISOPHORONE, RABBIT & RAT URINE CONTAINED ALPHA-ISOPHORONE, ISOPHOROL, CIS-3,5,5-TRIMETHYLCYCLOHEXANOL, TRANS-3,5,5-TRIMETHYLCYCLOHEXANOL, DIHYDROISOPHORONE, 5,5-DIMETHYLCYCLOHEX-1-EN-3-ONE-1-CARBOXYLIC ACID, & DIHYDROISOPHORONE GLUCURONIDE.
The allylic methyl group of isophorone was oxidized to a carboxylic acid group when industrial isophorone was administered orally to rabbits. The product was detected in urine and no other products were identified.
Rabbits & rats treated orally with isophorone excreted unchanged isophorone in the expired air & in the urine. The urine also contained 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one & glucuronic conjugates of 3,3,5-trimethyl-2-cyclohexene-1-ol (isophorol), 3,5,5,-trimethylcyclohexanone (dihydroisophorone), & cis- & trans-3,5,5-trimethylcyclohexanols. Rat urine contained more dihydroisophorone & less isophorol than did rabbit urine. ... /It was/ proposed that metab of isophorone involves methyloxidation to 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one, reduction of the ketone group to isophorol, reduction of the ring double bond to dihydroisophorone, & dismutation of dihydroisophorone to cis- & trans-3,5,5-trimethylcyclohexanols.

Wikipedia

Isophorone

Biological Half Life

0.05 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

ACETONE ... IS PASSED OVER CALCIUM OXIDE, HYDROXIDE OR CARBIDE OR THEIR MIXT AT 350 °C AND ATMOSPHERIC PRESSURE, OR IT IS HEATED @ 200-250 °C UNDER PRESSURE. ISOPHORONE IS SEPARATED FROM RESULTANT PRODUCTS BY DISTILLATION.
Produced by the condensation of acetone in the liquid phase at ca. 200 °C and 3.6 Mpa in the presence of an aqueous potassium hydroxide solution (ca. 1%). The process steps condensation, separation of unreacted acetone, and hydrolysis of byproducts can be carried out in a single reactor. Reaction in the gas phase at 350 °C over calcium-aluminum oxide has also been reported.
Review of preparation and purification: G.S. Salvapati, M. Janardanarao, J. Sci. Ind. Res. 42, 261-267 (1983).

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Printing Ink Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Plastics Material and Resin Manufacturing
2-Cyclohexen-1-one, 3,5,5-trimethyl-: ACTIVE
It is the most powerful solvent for nitrocellulose and "Vinylite" resins.

Analytic Laboratory Methods

NIOSH Method 2508. Isophorone. Technique: Gas chromatography, FID. The working range for this method is 0.35 to 70 ppm (2 to 400 mg/cu m) for a 12-L air sample. Estimated limit of detection: 0.02 mg per sample.
Isophorone has been determined in water by gas chromatography and mass spectrometry.
EPA Method 609-A. Nitroaromatics and Isophorone in Wastewater by Gas Chromatography with Electron Capture Detection. Detection limit = 16.000 ug/l.
EPA Method 609-B. Nitroaromatics and Isophorone in Wastewater by Gas Chromatography with Flame Ionization Detection. Detection limit = 5.7 ug/l.
For more Analytic Laboratory Methods (Complete) data for ISOPHORONE (10 total), please visit the HSDB record page.

Storage Conditions

store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Separate from oxidizing materials.

Interactions

Joint toxic action of isophorone with 26 industrial liquid chemicals was examined based on acute LD50 data from oral intubations of female albino rats. ... LD50s were determined for each of the cmpds. Based on the assumption of simple similar action, isophorone exhibited >additive toxicity in combination with 9 cmpds & additive toxicity. An equitoxic mixture was defined as a mixture of chemicals in volumes directly proportional to their respective rat oral LD50 values, so that each component contributed the same degree of toxicity to the mixture.
... /It was/ reported that inhalation of isophorone for 4 hr by mice increased the threshold for onset of seizures produced by iv admin of pentrazole ... .

Dates

Modify: 2023-08-15
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2: Christensen PA, Mashhadani ZTAW, Md Ali AHB, Carroll MA, Martin PA. The Production of Methane, Acetone, "Cold" CO and Oxygenated Species from IsoPropyl Alcohol in a Non-Thermal Plasma: An In-Situ FTIR Study. J Phys Chem A. 2018 May 3;122(17):4273-4284. doi: 10.1021/acs.jpca.7b12297. Epub 2018 Apr 23. PubMed PMID: 29664640.
3: Hu J, Zhang X, Qu J. Investigation on the mechanical properties of polyurea (PU)/melamine formaldehyde (MF) microcapsules prepared with different chain extenders. J Microencapsul. 2018 May 2:1-10. doi: 10.1080/02652048.2018.1462414. [Epub ahead of print] PubMed PMID: 29630422.
4: Sereshti H, Ataolahi S, Aliakbarzadeh G, Zarre S, Poursorkh Z. Evaluation of storage time effect on saffron chemical profile using gas chromatography and spectrophotometry techniques coupled with chemometrics. J Food Sci Technol. 2018 Apr;55(4):1350-1359. doi: 10.1007/s13197-018-3046-9. Epub 2018 Jan 31. PubMed PMID: 29606749; PubMed Central PMCID: PMC5876203.
5: Liu Y, Sun D, Zhou J, Qin Y, Wang D, Guo B. Isophorone Diisocyanate: An Effective Additive to Form Cathode-Protective-Interlayer and Its Influence on LiNi(0.5)Co(0.2)Mn(0.3)O(2) at High Potential. ACS Appl Mater Interfaces. 2018 Apr 4;10(13):11305-11310. doi: 10.1021/acsami.8b00011. Epub 2018 Mar 22. PubMed PMID: 29547257.
6: Ma S, Zhang H, Sablong RJ, Koning CE, van Benthem RATM. t-Butyl-Oxycarbonylated Diamines as Building Blocks for Isocyanate-Free Polyurethane/Urea Dispersions and Coatings. Macromol Rapid Commun. 2018 May;39(9):e1800004. doi: 10.1002/marc.201800004. Epub 2018 Mar 8. PubMed PMID: 29516566.
7: Dandeniyage LS, Adhikari R, Bown M, Shanks R, Adhikari B, Easton CD, Gengenbach TR, Cookson D, Gunatillake PA. Morphology and surface properties of high strength siloxane poly(urethane-urea)s developed for heart valve application. J Biomed Mater Res B Appl Biomater. 2018 Mar 4. doi: 10.1002/jbm.b.34101. [Epub ahead of print] PubMed PMID: 29504237.
8: Liu J, Chen N, Yang J, Yang B, Ouyang Z, Wu C, Yuan Y, Wang W, Chen M. An integrated approach combining HPLC, GC/MS, NIRS, and chemometrics for the geographical discrimination and commercial categorization of saffron. Food Chem. 2018 Jul 1;253:284-292. doi: 10.1016/j.foodchem.2018.01.140. Epub 2018 Feb 2. PubMed PMID: 29502833.
9: Wiedmer C, Buettner A. Quantification of organic solvents in aquatic toys and swimming learning devices and evaluation of their influence on the smell properties of the corresponding products. Anal Bioanal Chem. 2018 Apr;410(10):2585-2595. doi: 10.1007/s00216-018-0929-6. Epub 2018 Feb 20. PubMed PMID: 29464272.
10: Dezvarei S, Lee JHZ, Bell SG. Stereoselective hydroxylation of isophorone by variants of the cytochromes P450 CYP102A1 and CYP101A1. Enzyme Microb Technol. 2018 Apr;111:29-37. doi: 10.1016/j.enzmictec.2018.01.002. Epub 2018 Jan 5. PubMed PMID: 29421034.
11: Arshad N, Zia KM, Jabeen F, Anjum MN, Akram N, Zuber M. Synthesis, characterization of novel chitosan based water dispersible polyurethanes and their potential deployment as antibacterial textile finish. Int J Biol Macromol. 2018 May;111:485-492. doi: 10.1016/j.ijbiomac.2018.01.032. Epub 2018 Jan 9. PubMed PMID: 29325747.
12: Hou G, Wang F, Qu Z, Cheng Z, Zhang Y, Cai S, Xie T, Feng X. Reversible Semicrystalline Polymer as Actuators Driven by Organic Solvent Vapor. Macromol Rapid Commun. 2018 Apr;39(7):e1700716. doi: 10.1002/marc.201700716. Epub 2018 Jan 4. PubMed PMID: 29314371.
13: Zhang Y, He X, Ding M, He W, Li J, Li J, Tan H. Antibacterial and Biocompatible Cross-Linked Waterborne Polyurethanes Containing Gemini Quaternary Ammonium Salts. Biomacromolecules. 2018 Feb 12;19(2):279-287. doi: 10.1021/acs.biomac.7b01016. Epub 2018 Jan 2. PubMed PMID: 29253335.
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17: Pang L, Gao Z, Feng H, Wang S, Ma R, Zhou B, Hu S, Jin K. Synthesis of a fluorescent ethyl cellulose membrane with application in monitoring 1-naphthylacetic acid from controlled release formula. Carbohydr Polym. 2017 Nov 15;176:160-166. doi: 10.1016/j.carbpol.2017.07.057. Epub 2017 Jul 24. PubMed PMID: 28927594.
18: Dandeniyage LS, Gunatillake PA, Adhikari R, Bown M, Shanks R, Adhikari B. Development of high strength siloxane poly(urethane-urea) elastomers based on linked macrodiols for heart valve application. J Biomed Mater Res B Appl Biomater. 2017 Aug 31. doi: 10.1002/jbm.b.33970. [Epub ahead of print] PubMed PMID: 28858405.
19: Fang J, Yang B, Ge Z, Bai X, Yan B. Single standard substance for the determination of nine volatile components in the distillate of Fructus Gardeniae and Radix Curcumae (an intermediate of Xingnaojing Injection). J Sep Sci. 2017 Oct;40(20):3946-3957. doi: 10.1002/jssc.201700593. Epub 2017 Aug 31. PubMed PMID: 28857420.
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